8-(5-Hexyloxolan-2-YL)octanoic acid
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Overview
Description
8-(5-Hexyloxolan-2-YL)octanoic acid is a heterocyclic fatty acid with the molecular formula C18H30O3 . This compound is characterized by the presence of a furan ring substituted with a hexyl group and an octanoic acid chain.
Preparation Methods
The synthesis of 8-(5-Hexyloxolan-2-YL)octanoic acid typically involves the following steps:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through various methods such as the Paal-Knorr synthesis.
Substitution with Hexyl Group: The furan ring is then substituted with a hexyl group at the 5-position. This can be done using hexyl halides in the presence of a base.
Attachment of the Octanoic Acid Chain: The final step involves the attachment of the octanoic acid chain to the furan ring.
Chemical Reactions Analysis
8-(5-Hexyloxolan-2-YL)octanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hexyl group can be replaced with other substituents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(5-Hexyloxolan-2-YL)octanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Mechanism of Action
The mechanism of action of 8-(5-Hexyloxolan-2-YL)octanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in fatty acid metabolism. This modulation can lead to changes in cellular processes such as lipid synthesis and degradation .
Comparison with Similar Compounds
8-(5-Hexyloxolan-2-YL)octanoic acid can be compared with other similar compounds, such as:
Octanoic Acid:
Hexylfuran: This compound contains a furan ring substituted with a hexyl group but does not have the octanoic acid chain.
Furan-2-carboxylic Acid: This compound has a furan ring with a carboxylic acid group but lacks the hexyl substitution.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
61781-98-4 |
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Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
8-(5-hexyloxolan-2-yl)octanoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-8-11-16-14-15-17(21-16)12-9-6-5-7-10-13-18(19)20/h16-17H,2-15H2,1H3,(H,19,20) |
InChI Key |
AQIVDANQKWQSRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(O1)CCCCCCCC(=O)O |
Origin of Product |
United States |
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